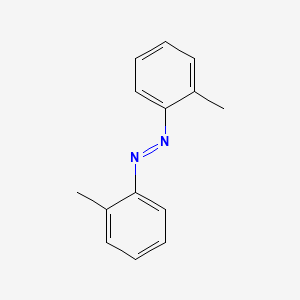

2,2'-Dimethylazobenzene

Description

Contextualization within Azobenzene (B91143) Chemistry Research

Azobenzene and its derivatives represent a significant class of chemical compounds, distinguished by the presence of a diazene (B1210634) functional group (N=N) connecting two phenyl rings. These molecules are a cornerstone of research in photochemistry and materials science due to their ability to undergo reversible isomerization between two geometric isomers: the thermally stable trans (or E) form and the metastable cis (or Z) form. researchgate.netrsc.org This transformation can be triggered by light, allowing for precise control over molecular shape and properties. rsc.orgwikipedia.org

The core of azobenzene's utility lies in this photoisomerization, which alters the molecule's geometry, dipole moment, and absorption spectra. wikipedia.org This switching capability has made azobenzenes integral components in the development of "smart" materials and molecular-scale devices. researchgate.netrsc.org Research in this field is extensive, exploring applications such as molecular switches, light-controlled materials, chemical sensors, and even photobiology. researchgate.netnih.gov The introduction of substituents onto the azobenzene scaffold, as in 2,2'-Dimethylazobenzene, is a key strategy for tuning these photochemical properties to suit specific applications. rsc.org The nature and position of these substituents can significantly influence the spectroscopic properties and the mechanism of isomerization. rsc.org

Historical Perspective of this compound Investigations

The study of azobenzene compounds dates back to the 19th century, with azobenzene itself first being described in 1834. Investigations into substituted derivatives like this compound gained traction as chemists sought to understand how structural modifications affect the fundamental properties of the azo scaffold.

Early to mid-20th-century research laid the groundwork for understanding the behavior of dimethyl-substituted azobenzenes. By the 1950s, photochemical reactions of these compounds were being explored. For instance, a 1957 study detailed the photochemical cyclodehydrogenation of this compound in a sulfuric acid medium, which resulted in the formation of 4,7-dimethylbenzo[c]cinnoline and 4-methyl-benzo[c]cinnoline. researchgate.net This work demonstrated that the photochemical reaction could proceed even with the elimination of a methyl group. researchgate.net

Further studies in the 1960s focused on the oxidation and reduction reactions of these compounds. Research published in 1963 described the oxidation of this compound to its corresponding azoxybenzene (B3421426) using hydrogen peroxide in glacial acetic acid. cdnsciencepub.com This study noted that the methyl groups in the ortho positions created steric hindrance, making the azo linkage more difficult to oxidize compared to other isomers. cdnsciencepub.com X-ray diffraction studies have since provided detailed structural information, determining the crystal structure and analyzing the conformational properties influenced by the methyl groups. iucr.org

Compound Data

Below are tables detailing key identifiers and physical properties of this compound.

Properties

IUPAC Name |

bis(2-methylphenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXCQLYWNWAIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870633 | |

| Record name | bis(2-Methylphenyl)-diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-90-7 | |

| Record name | 1,2-Bis(2-methylphenyl)diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazene, bis(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Azotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(2-Methylphenyl)-diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dimethylazobenzene and Derivatives

Reductive Coupling Strategies

Reductive coupling serves as a prominent method for the synthesis of symmetrical azo compounds like 2,2'-Dimethylazobenzene, primarily through the deoxygenation and coupling of nitroaromatics.

Reductions of Nitro Compounds for this compound Synthesis

The synthesis of this compound is effectively achieved through the reductive coupling of 2-nitrotoluene (B74249). This transformation involves the removal of oxygen atoms from the nitro groups of two 2-nitrotoluene molecules and the subsequent formation of a nitrogen-nitrogen double bond. Various reducing agents and catalytic systems can be employed to facilitate this reaction. The efficiency and yield of the reaction are often influenced by factors such as the nature of the reducing agent, solvent, temperature, and the presence of catalysts. A notable example involves the use of nanosized iron particles, which have demonstrated high efficiency in this process. conicet.gov.ar

Nanosized Iron-Promoted Reductive Coupling Techniques

A highly effective and economical method for the synthesis of symmetrical azobenzenes, including this compound, utilizes nanosized iron particles. conicet.gov.ar These nanoparticles, generated in situ from the reduction of iron(II) chloride tetrahydrate with lithium powder in the presence of a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), provide a large surface area for the reaction. conicet.gov.ar

The general procedure involves adding a solution of the nitro compound, such as 2-nitrotoluene, to a mixture of iron(II) chloride tetrahydrate, lithium powder, and DTBB in a solvent like tetrahydrofuran (B95107) (THF). The reaction mixture is then heated to reflux. The nanosized iron(0) particles, with a majority size distribution between 1.5 and 3.5 nm, effectively mediate the reductive coupling. conicet.gov.ar This method has been shown to be efficient for a range of aromatic nitro compounds, including those with substituents that are typically less reactive under other reducing conditions. conicet.gov.ar

Table 1: Nanosized Iron-Promoted Synthesis of this compound

| Starting Material | Product | Reducing System | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| o-Nitrotoluene | This compound | FeCl₂·4H₂O / Li / DTBB (cat.) | THF | 4.5 | 79 |

Data sourced from a study on the synthesis of azo compounds by nanosized iron-promoted reductive coupling of aromatic nitro compounds. conicet.gov.ar

Azo Coupling Reactions

Azo coupling reactions are a cornerstone in the synthesis of a wide array of substituted azobenzenes. This electrophilic aromatic substitution reaction typically involves the reaction of a diazonium salt with an electron-rich aromatic compound.

Diazo Coupling for Substituted Azobenzenes

The fundamental process of diazo coupling involves the formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a substitution reaction with an activated aromatic ring. libretexts.orgglobalresearchonline.net The activating group on the aromatic ring, typically a hydroxyl (-OH) or an amino (-NH₂) group, directs the coupling to the para position, or to the ortho position if para is blocked. libretexts.org

This methodology can be extended to synthesize substituted derivatives of this compound. For instance, a substituted 2-methylaniline could be diazotized and then coupled with an appropriate electron-rich aromatic compound. Alternatively, a diazonium salt could be coupled with a substituted o-cresol (B1677501) or a similar activated derivative of toluene. The specific substituents on either the diazonium salt or the coupling partner will determine the final structure of the substituted azobenzene (B91143). The reaction conditions, particularly pH, are crucial, as the reactivity of the coupling components can be pH-dependent. libretexts.org

Oxidative Preparations and Transformations

Oxidation reactions provide a route to azoxy compounds from their corresponding azo precursors. This transformation involves the addition of an oxygen atom to one of the nitrogen atoms of the azo bridge.

Synthesis of 2,2'-Dimethylazoxybenzene from this compound Oxidation

The oxidation of this compound yields 2,2'-Dimethylazoxybenzene. This conversion can be achieved using oxidizing agents such as peracetic acid or hydrogen peroxide in glacial acetic acid. cdnsciencepub.com The reaction involves the direct oxygenation of the azo linkage.

It has been noted that the oxidation of this compound can be challenging due to steric hindrance from the ortho-methyl groups. cdnsciencepub.com This steric impediment makes the azo linkage less accessible to the oxidizing agent, potentially requiring more forcing conditions or longer reaction times to achieve a good yield. For instance, a significant excess of hydrogen peroxide may be necessary to drive the reaction to completion and obtain a high yield of the azoxybenzene (B3421426). cdnsciencepub.com Prolonged oxidation, however, can lead to decomposition and a decrease in the yield of the desired product. cdnsciencepub.com

Table 2: Oxidation of Dialkylazobenzenes

| Starting Azobenzene | Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Peracetic Acid | Glacial Acetic Acid | - | 2,2'-Dimethylazoxybenzene |

| 2,2'-Diethylazobenzene | 30% Hydrogen Peroxide | Glacial Acetic Acid | Reflux, 30 min | 2,2'-Diethylazoxybenzene |

Data adapted from a study on the preparation of dialkylazoxybenzenes. cdnsciencepub.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2'-Dimethylazoxybenzene |

| 2-Nitrotoluene |

| 4,4'-di-tert-butylbiphenyl |

| Iron(II) chloride tetrahydrate |

| Lithium |

| Tetrahydrofuran |

| Peracetic acid |

| Hydrogen peroxide |

| Glacial acetic acid |

| 2-Methylaniline |

| o-Cresol |

| Toluene |

| 2,2'-Diethylazobenzene |

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. This section details the synthesis of key derivatives.

Preparation of Dicarboxylic Acid Chloride Derivatives

Azo aromatic diacyl chlorides are important reactive intermediates for the synthesis of new high-performance materials with stimulus-responsive properties. The synthesis of these compounds can be achieved from nitro aromatic acids or the corresponding azo aromatic diacids.

A convenient method involves the reduction of nitro aromatic acids using glucose and sodium hydroxide (B78521) to form the corresponding dicarboxylic acid, which is then converted to the diacyl chloride. For example, this compound-4,4'-dicarboxylic acid chloride can be synthesized from the crude this compound-4,4'-dicarboxylic acid. The reaction employs a chlorinating agent such as thionyl chloride (SOCl₂) in a suitable solvent like xylene. The mixture is refluxed for a couple of hours until a clear solution is formed. After removing unreacted thionyl chloride, the product is recrystallized to yield the pure diacyl chloride. This method provides excellent yields, often exceeding 90%.

Similarly, this compound-3,3'-dicarboxylic acid chloride has been synthesized with a high yield of 86% using thionyl chloride as the chlorinating agent. These diacyl chloride derivatives serve as versatile building blocks for creating more complex functional molecules, such as the amide-based derivatives discussed later.

Table 1: Synthesis of this compound Dicarboxylic Acid Chloride Derivatives

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| This compound-4,4'-dicarboxylic acid chloride | 92% | 181-183 |

| This compound-3,3'-dicarboxylic acid chloride | 86% | 185-186 |

Synthesis of 2,2'-Disilylazobenzenes

The introduction of silyl (B83357) groups onto the azobenzene framework can significantly alter its electronic and photophysical properties. A notable synthesis is that of (E)-4,4′-Dimethyl-2,2′-disilylazobenzenes. These compounds are prepared from (E)-2,2′-diiodo-4,4′-dimethylazobenzene.

The synthetic route involves a reaction with corresponding chlorosilanes via a dilithiated (E)-4,4′-dimethylazobenzene intermediate. The methyl groups at the para-positions of the azobenzene are essential for ensuring good solubility of the resulting silylated compounds. This methodology allows for the introduction of various silyl groups, leading to derivatives with unique properties. For instance, the (E)-2,2′-bis(trifluorosilyl)azobenzene derivative exhibits yellow-green fluorescence at room temperature, a rare characteristic for azobenzenes, which are typically non-fluorescent. fishersci.it This fluorescence arises because the silyl groups alter the energy levels of the molecular orbitals, making the lowest singlet excitation an allowed π,π* transition rather than the forbidden n,π* transition commonly seen in azobenzenes. fishersci.it Despite this, the N···Si coordination is weak enough to be cleaved upon photoexcitation, allowing the molecule to retain its photoisomerization capabilities. fishersci.it

Table 2: Characterization of (E)-4,4′-Dimethyl-2,2′-bis(trimethylsilyl)azobenzene

| Property | Value |

|---|---|

| Appearance | Orange crystals |

| Yield | 99% |

| Melting Point | 173–174 °C |

| UV/vis (hexane) λmax (ε) | 343 nm (1.81 × 104), 457 nm (5.3 × 102) |

Development of Amide-Based Photoresponsive Derivatives

Amide-based derivatives of azobenzenes are a significant class of molecular switches, with applications in materials science and biology. The synthesis of these derivatives can be readily achieved by reacting the dicarboxylic acid chlorides, described in section 2.4.1, with primary or secondary amines. chemguide.co.uk This reaction, a form of the Schotten-Baumann reaction, is a straightforward and efficient method for forming amide bonds. fishersci.it

The general procedure involves dissolving an amine in an appropriate aprotic solvent, such as dichloromethane (B109758) or acetone, along with a base to act as an HCl scavenger. nih.gov Common bases for this purpose include triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The this compound dicarboxylic acid chloride is then added to the solution. The reaction mixture is typically stirred for several hours, sometimes with heating, to ensure complete conversion. nih.gov The resulting amide product often precipitates from the reaction mixture and can be purified by filtration and crystallization. nih.gov

This synthetic approach allows for the incorporation of a wide variety of functional groups into the this compound structure by simply changing the amine used in the reaction. This versatility is key to developing photoresponsive materials with tailored properties. For example, reacting this compound-4,4'-dicarboxylic acid chloride with an aminophenol would introduce hydroxyl groups, which can serve as hydrogen bond donors and influence the molecule's aggregation and binding properties. nih.gov

Table 3: General Reaction for Amide-Based Derivative Synthesis

| Reactant 1 | Reactant 2 | General Product Structure |

|---|---|---|

| This compound dicarboxylic acid chloride | Primary or Secondary Amine (R-NH₂) | This compound-diamide |

Compound Index

| Compound Name |

|---|

| This compound |

| This compound-3,3'-dicarboxylic acid chloride |

| This compound-4,4'-dicarboxylic acid |

| This compound-4,4'-dicarboxylic acid chloride |

| (E)-2,2′-Bis(trifluorosilyl)azobenzene |

| (E)-2,2′-Diiodo-4,4′-dimethylazobenzene |

| (E)-4,4′-Dimethyl-2,2′-bis(trimethylsilyl)azobenzene |

| (E)-4,4′-Dimethyl-2,2′-disilylazobenzenes |

| 4-dimethylaminopyridine (DMAP) |

| Azobenzene-4,4'-dicarboxylic acid |

| Thionyl chloride |

| Triethylamine |

Photochemistry and Photoisomerization Dynamics of 2,2 Dimethylazobenzene

Fundamentals of Photoisomerization in 2,2'-Dimethylazobenzene Systems

The photoisomerization of this compound, like other azobenzene (B91143) derivatives, involves the absorption of light, which triggers a conformational change between the thermally stable trans isomer and the metastable cis isomer. rsc.orgresearchgate.net This process is the cornerstone of its function as a molecular switch.

Trans-to-Cis Isomerization Pathways

The trans-to-cis isomerization is initiated by the absorption of UV light, typically in the 320-350 nm range, which excites the molecule from the ground state (S₀) to an excited electronic state. nih.govresearchgate.net For azobenzenes in general, this excitation populates either the S₁ (n,π) or S₂ (π,π) state. researchgate.netresearchgate.net Following excitation, the molecule undergoes rapid relaxation, leading to the formation of the cis isomer. dtu.dk The presence of methyl groups at the ortho positions, as in this compound, can influence the efficiency and dynamics of this process. nih.gov

The quantum yield of photoisomerization, a measure of the efficiency of the photochemical reaction, is a key parameter. For some sterically hindered azobenzenes, the quantum yields for E→Z and Z→E photoisomerization can approach each other as the size of the substituents increases. chemrxiv.org

Cis-to-Trans Isomerization Mechanisms

The reverse process, cis-to-trans isomerization, can be triggered either by irradiation with visible light (typically 400-450 nm) or thermally in the dark. rsc.orgnih.gov The cis isomer is thermally less stable than the trans isomer, with the latter being predominant at room temperature in the absence of light. nih.gov The rate of this thermal relaxation is highly dependent on the substitution pattern of the azobenzene. nih.govmdpi.com

For instance, the introduction of methyl groups at the 2 and 6 positions has been shown to slow down the thermal cis-to-trans isomerization by about 10-fold compared to unsubstituted azobenzene, thereby increasing the thermal stability of the cis form. nih.gov This increased stability is a crucial factor for applications where the cis state needs to persist for a significant duration. The activation barrier for this thermal process is a key parameter governing the lifetime of the cis isomer. rsc.orgrsc.org

Mechanistic Investigations of Photoisomerization

The precise mechanism of azobenzene photoisomerization has been a subject of extensive research and debate, with two primary pathways being proposed: rotation and inversion. researchgate.netresearchgate.net

Rotation versus Inversion Mechanisms in Azobenzene Derivatives

The two principal mechanisms proposed for the isomerization of the N=N double bond are:

Rotation: This mechanism involves a twisting motion around the N=N bond. researchgate.netresearchgate.net

Inversion: This pathway proceeds through a planar or near-planar transition state where one of the nitrogen atoms undergoes a change in hybridization, leading to an in-plane "inversion" of the substituent. researchgate.netresearchgate.netpsu.edu

For many azobenzenes, the inversion mechanism is generally recognized for thermal isomerization. psu.edu However, the operative mechanism can be influenced by factors such as substituents and the surrounding environment. nih.gov For push-pull azobenzenes, a rotation mechanism involving a dipolar transition state has been suggested, although the inversion mechanism is also supported by volumetric studies. psu.edu Theoretical studies have also pointed towards a rotational pathway for photoisomerization. researchgate.net Some research suggests the possibility of mixed mechanisms, such as concerted inversion or inversion-assisted rotation. researchgate.net

Pedal-like Mechanisms in Constrained Environments

In certain environments, particularly in the crystalline state, a "pedal-like" motion has been observed for molecules with skeletons similar to azobenzenes. acs.org This mechanism involves a cooperative movement of the phenyl rings, which can mediate dynamic disorder within the crystal lattice. acs.org While not a direct photoisomerization pathway, this type of motion highlights the influence of environmental constraints on the molecular dynamics of azobenzene derivatives. Theoretical calculations have also identified a pedal-like geometry in the decay from the S₂ to the S₁ state during the photoisomerization of azobenzene. acs.org

Influence of Substituents on Isomerization Path, including Methyl Groups

Substituents on the azobenzene rings play a critical role in determining the spectroscopic properties and the isomerization mechanism. rsc.org The electronic nature and position of the substituent can favor one isomerization pathway over another. researchgate.netnih.gov

The introduction of methyl groups, particularly at the ortho positions as in this compound, has a significant steric and electronic effect. Ortho-substitution can lead to a twisted conformation of the molecule even in its ground state. chemrxiv.org This pre-twisting can influence the dynamics of photoisomerization. For instance, a twisted E-isomer with two ortho-methyl groups has been shown to exhibit faster initial photoswitching dynamics out of the Franck-Condon region. chemrxiv.org This is attributed to a weaker π-coordination of the central CNNC unit to the aromatic rings. chemrxiv.org

Excited State Dynamics and Relaxation Processes

The photochromism of azobenzene and its derivatives, such as this compound, is rooted in the dynamics of their electronically excited states. The absorption of light triggers a cascade of events, leading to the characteristic trans-to-cis and cis-to-trans isomerization. Understanding these ultrafast processes is key to harnessing the full potential of these molecular switches in various applications.

The electronic absorption spectrum of trans-2,2'-dimethylazobenzene, much like the parent azobenzene, is characterized by two main absorption bands in the UV-visible region. A weak, longer-wavelength band corresponds to the S₀ → S₁(n,π) transition, while a much stronger band at shorter wavelengths is assigned to the S₀ → S₂(π,π) transition. researchgate.net

Upon photoexcitation to the S₂(π,π) state, the molecule undergoes an extremely rapid internal conversion to the S₁(n,π) state. researchgate.net This relaxation process is typically on the femtosecond timescale, often occurring in less than 100 fs. aps.org Theoretical studies and transient absorption spectroscopy experiments suggest that the majority of the photoisomerization process for both S₁ and S₂ excitations occurs on the S₁(n,π*) potential energy surface. chemrxiv.org This implies that even when the molecule is excited to the higher-energy S₂ state, it quickly funnels down to the S₁ state before the main isomerization event takes place. researchgate.net This rapid relaxation from S₂ to S₁ is a key feature of azobenzene photochemistry and violates Kasha's rule, which would predict fluorescence from the S₂ state. researchgate.net The relaxation from the excited states involves not just electronic transitions but also significant structural changes as the molecule moves along the potential energy surface towards a conical intersection with the ground state (S₀), which facilitates the isomerization.

The dynamics of this relaxation can be complex, with multiple time constants observed in transient absorption experiments. For some azobenzene derivatives, these have been assigned to various processes including relaxation within the S₂ state, internal conversion from S₂ to S₁, and subsequent dynamics on the S₁ surface leading to isomerization. nih.gov For instance, studies on a related compound, the 2-phenylazo-1,3-dimethylimidazolium cation, revealed decay components of approximately 0.4 ps, 1.0 ps, and 10 ps, which were attributed to relaxation processes of the molecule in the S₂, S₁, and S₀ states, respectively. nih.govrsc.org

Intramolecular interactions play a crucial role in dictating the pathways and efficiencies of excited state deactivation. In this compound, the presence of the ortho-methyl groups introduces significant steric hindrance. This steric strain influences the ground-state geometry and, more importantly, the potential energy surfaces of the excited states.

The methyl groups can affect the planarity of the molecule, which in turn influences the conjugation of the π-system. chemrxiv.org This can lead to shifts in the absorption bands and alter the energy barriers for isomerization. For example, in some ortho-substituted azobenzenes, the steric bulk can hinder the rotation around the C-N=N-C dihedral angle, which is a key coordinate in the rotational isomerization pathway. nih.gov

Furthermore, intramolecular hydrogen bonding, although not present in this compound itself, has been shown in other substituted azobenzenes to significantly impact excited-state dynamics by providing an additional deactivation channel through excited-state intramolecular proton transfer (ESIPT). nih.govrsc.orgnih.gov This highlights the sensitivity of the deactivation pathways to the specific intramolecular environment. The introduction of methyl groups at the 2 and 2' positions can also influence the local solvent environment, which can, in turn, affect the excited state lifetime and deactivation pathways through solute-solvent interactions. nih.gov

Quantum Yield Analysis of Photoisomerization

The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that isomerize to the number of photons absorbed.

The quantum yield for the trans-to-cis isomerization (Φt→c) of azobenzene derivatives is a critical parameter for their application as photoswitches. For the parent azobenzene, the quantum yields are known to be wavelength-dependent. researchgate.net Excitation into the S₁(n,π) band generally results in a higher quantum yield for trans-to-cis isomerization compared to excitation into the S₂(π,π) band. researchgate.net

| Compound | Solvent | Excitation | Trans-to-Cis Quantum Yield (Φt→c) | Reference |

|---|---|---|---|---|

| Azobenzene | n-Hexane | S₁(n,π) | 0.11 | researchgate.net |

| Azobenzene | Isooctane | S₁(n,π) | 0.13 | researchgate.net |

| Azobenzene | Cyclohexane | S₁(n,π) | 0.10 | researchgate.net |

| 2-Phenylazo-1,3-dimethylimidazolium cation | Various | S₂(π,π) | ~0.15 | nih.gov |

This table presents quantum yield data for azobenzene and a related derivative to provide context for the photoisomerization efficiency. Specific data for this compound was not available in the provided search results.

Several factors can influence the efficiency and rates of photoisomerization in azobenzene derivatives, including this compound.

Excitation Wavelength: As mentioned, the quantum yield is often dependent on the excitation wavelength. researchgate.netresearchgate.net This is because different excited states may have different deactivation pathways, some of which may not lead to isomerization.

Molecular Structure: The substitution pattern on the azobenzene core has a profound effect. The introduction of methyl groups at the ortho positions in this compound can increase the thermal stability of the cis-isomer and also influence the photoregulation ability. nih.gov The steric hindrance from these groups can affect the rotational and inversional isomerization pathways, thereby altering the rates and efficiency. nih.gov

Solvent Environment: The polarity and viscosity of the solvent can impact the excited-state lifetime and the dynamics of isomerization. researchgate.net For some azobenzene derivatives, one of the decay components in transient absorption spectroscopy shows a dependence on solvent viscosity, which is attributed to the rotational isomerization mechanism. nih.govrsc.org

Temperature: Temperature can affect the rate of thermal back-isomerization from cis to trans. For some derivatives, the introduction of ortho-methyl groups has been shown to remarkably increase the thermal stability of the cis-form. nih.gov

Advanced Spectroscopic Characterization of 2,2 Dimethylazobenzene

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a cornerstone for understanding the photoisomerization and electronic transitions in azobenzene (B91143) compounds.

The absorption spectra of azobenzene derivatives are characterized by two primary absorption bands. A high-intensity band is typically observed in the ultraviolet region, attributed to the π-π* electronic transition of the aromatic rings. A less intense band, found in the visible region, is due to the n-π, π-π, and internal charge transfer electronic transitions of the conjugated azoaromatic chromophore researchgate.net.

Quantum chemistry calculations, such as Time-Dependent Density Functional Theory (TDDFT), are often employed to simulate and interpret experimental UV-Vis absorption spectra, providing a deeper understanding of the electronic transitions involved sharif.edu. For instance, in push-pull substituted azobenzenes like 4-nitro-4'-(dimethylamino)azobenzene, the electronic character of its excited states is significantly altered, which can be probed by UV-Vis spectroscopy acs.org.

| Compound/Derivative | λmax (nm) | Transition | Solvent/Medium |

| General Azobenzene Derivatives | ~275 | π-π* (aromatic ring) | Amorphous Thin Films |

| General Azobenzene Derivatives | ~425 | n-π, π-π, ICT | Amorphous Thin Films |

This table provides generalized absorption maxima for azobenzene derivatives based on typical spectral data. Specific values for 2,2'-Dimethylazobenzene may vary.

While most azobenzenes are weakly fluorescent due to efficient photoisomerization, certain derivatives have been engineered to exhibit intense fluorescence. The introduction of a boryl group at the 2-position can lead to intense green, yellow, and orange fluorescence nih.govteikyo.jp. A 4'-siloxy derivative of a 2-borylazobenzene has shown a remarkably high fluorescence quantum yield of 0.90 nih.govteikyo.jp. An electron-donating group at the 4'-position is crucial for achieving intense emission in these compounds nih.govteikyo.jp.

The fluorescence of azobenzene derivatives can also be induced or enhanced through aggregation, a phenomenon similar to aggregation-induced emission (AIE). This has been observed in micelles and vesicles of azobenzene derivatives mdpi.com.

| Derivative Type | Emission Color | Key Structural Feature | Quantum Yield (Φf) |

| 2-Borylazobenzenes | Green, Yellow, Orange | Bis(pentafluorophenyl)boryl group at 2-position | - |

| 4'-Siloxy-2-borylazobenzene | - | tert-butyldimethylsiloxy group at 4'-position | 0.90 |

Femtosecond fluorescence up-conversion spectroscopy is a powerful technique for investigating the ultrafast relaxation dynamics of azobenzene derivatives following photoexcitation. This method has been used to study rotation-restricted and rotation-free azobenzene derivatives.

Upon S2 (π,π*) excitation, an ultrafast relaxation to the S1 state occurs in approximately 100 fs for all studied molecules, indicating that direct rotational relaxation on the S2 surface is not a favorable pathway nih.govnycu.edu.tw.

Excitation to the S1 (n,π*) state results in a biphasic fluorescence decay. A rapid femtosecond component (100-300 fs) is attributed to the movement of the excited molecule out of the Franck-Condon region, while a slower picosecond component (1-3 ps) corresponds to the subsequent motion toward the S0/S1 conical intersection, which is believed to occur via the rotation channel nycu.edu.tw.

For rotation-restricted azobenzenes, the picosecond decay component is significantly slower. For example, a 2S-bridged molecule showed a decay at least twice as slow as a rotation-free molecule, and a more restricted 4S-bridged derivative's decay was slowed by a factor of 10 nih.govnycu.edu.tw. This suggests that the deactivation pathways and relaxed states on the S1 surface differ between rotation-free and rotation-restricted molecules nih.govnycu.edu.tw.

In studies of a push-pull substituted azobenzene, the initial fluorescence decays in about 100 fs, followed by the rise of a broader, red-shifted, and weaker emission acs.org.

| Excitation State | Decay Component | Time Scale | Attributed Process |

| S2 (π,π) | - | ~100 fs | S2 → S1 relaxation |

| S1 (n,π) | Fast | 100-300 fs | Decay of the Franck-Condon state |

| S1 (n,π*) | Slow | 1-3 ps | Deactivation of the relaxed molecule on the S1 surface |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structures of newly synthesized azobenzene derivatives. The chemical shifts provide information about the electronic environment of the protons and carbons in the molecule. For example, in a series of substituted 2',6'-dimethylazobenzenes, ¹³C NMR was used to probe the influence of the ortho-methyl groups on the coplanarity of the azobenzene system by analyzing the substituent chemical shifts on the C4' carbon atom researchgate.net.

The structures of various heterocyclic and substituted azobenzene compounds have been confirmed using ¹H and ¹³C NMR data, often in conjunction with high-resolution mass spectrometry beilstein-journals.org. In complex cases, 2D NMR techniques like HSQC and HMBC are employed to unequivocally assign all proton and carbon signals, as well as those of other nuclei like nitrogen nih.gov.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 6.8 - 8.8 (aromatic region) | Electronic environment of protons, substitution patterns on aromatic rings. |

| ¹³C | Varies widely | Carbon skeleton, electronic effects of substituents. |

Note: Specific chemical shifts for this compound are dependent on the solvent and experimental conditions.

For derivatives containing silicon or fluorine, ²⁹Si and ¹⁹F NMR provide valuable, nucleus-specific information.

²⁹Si NMR is particularly useful for characterizing silylated azobenzenes. For instance, in fluoro-alumino-silicate glasses, ²⁹Si NMR spectra indicate the connectivity of silicon atoms, such as Q³(3Al) and Q⁴(4Al) species, which represent a silicon with one non-bridging oxygen and three Si-O-Al linkages, and a silicon with four Si-O-Al bonds, respectively nih.gov.

¹⁹F NMR has gained attention as a tool for monitoring molecular interactions due to the high sensitivity of the ¹⁹F nucleus to its chemical environment. Its 100% natural abundance and high gyromagnetic ratio make it a favorable nucleus for NMR studies cfplus.cz. In fluoro-alumino-silicate glasses, ¹⁹F MAS-NMR has been used to identify species such as F-Ca(n), Al-F-Ca(n), and Al-F-Na(n), which provides insight into the local environment of fluorine atoms within the glass structure nih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical technique that probes the vibrational energy levels of a molecule. When a molecule absorbs infrared (IR) radiation, it transitions to a higher vibrational state. This absorption is quantized, meaning that only specific frequencies of IR radiation, corresponding to the energy of specific vibrational modes, are absorbed. These vibrational modes, which include stretching, bending, rocking, and scissoring, are unique to the types of chemical bonds and functional groups present in the molecule. Consequently, an infrared spectrum, which plots absorbance or transmittance against the frequency (typically as wavenumber, cm⁻¹), serves as a molecular "fingerprint," enabling the identification of functional groups and the elucidation of molecular structure.

Infrared (IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds, providing direct information about the functional groups present in a molecule like this compound. The IR spectrum of this compound can be interpreted by assigning absorption bands to the characteristic vibrational modes of its constituent parts: the aromatic rings, the methyl (-CH₃) groups, and the central azo (-N=N-) linkage.

The key functional groups and their expected IR absorption regions are:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the tolyl rings typically appear at wavenumbers just above 3000 cm⁻¹. This is a characteristic region for sp²-hybridized C-H bonds. pressbooks.publibretexts.org

Aliphatic C-H Stretching: The methyl groups (-CH₃) attached to the aromatic rings give rise to C-H stretching absorptions in the 2850–3000 cm⁻¹ region, characteristic of sp³-hybridized C-H bonds. libretexts.orgvscht.cz

Azo Group (N=N) Stretching: The N=N stretching vibration in azobenzene and its derivatives is often weak in the IR spectrum due to the symmetry of the trans-isomer, which results in a small change in the dipole moment during vibration. jackwestin.com When observed, it typically appears in the 1400–1460 cm⁻¹ range. scienceworldjournal.orgresearchgate.net Its intensity can be variable and is sometimes difficult to distinguish from other bands in this region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of sharp bands of variable intensity in the 1450–1600 cm⁻¹ region. vscht.cz Aromatic compounds often show two characteristic sharp bands, one near 1600 cm⁻¹ and another around 1500-1430 cm⁻¹. libretexts.org

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, along with the bending modes of the methyl C-H bonds, occur in the fingerprint region (below 1500 cm⁻¹). Specifically, strong absorptions for C-H out-of-plane bending in substituted benzenes are found between 650 cm⁻¹ and 900 cm⁻¹, and their exact position can provide clues about the substitution pattern on the aromatic ring.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3000–3100 | Aromatic C-H | Stretching | Medium to Weak |

| 2850–2970 | Methyl (-CH₃) | Stretching | Medium to Strong |

| 1450–1600 | Aromatic C=C | Ring Stretching | Medium to Strong, Sharp |

| ~1440–1480 | Methyl (-CH₃) | Asymmetric Bending | Medium |

| 1400–1460 | Azo (-N=N-) | Stretching | Weak to Medium |

| ~1380 | Methyl (-CH₃) | Symmetric Bending | Medium |

| 650–900 | Aromatic C-H | Out-of-Plane Bending | Strong |

X-ray Diffraction and Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct an electron density map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of the stable (E)-isomer of this compound has been determined by single-crystal X-ray diffraction. iucr.org This analysis provides unambiguous proof of its molecular geometry and conformation in the solid state.

Research by Harada, Ogawa, and Tomoda revealed that (E)-2,2'-Dimethylazobenzene crystallizes in the monoclinic space group C2/c. iucr.orgnih.gov Unlike the parent azobenzene and its 3,3'- and 4,4'-dimethyl isomers, the crystal structure of this compound showed no dynamic disorder. iucr.org This lack of disorder is attributed to a significant energy difference between possible conformers, which restricts torsional vibration and conformational interconversion within the crystal lattice. The methyl groups in the ortho positions introduce steric hindrance that locks the molecule into a more rigid conformation. iucr.org

The analysis also provided precise measurements of the molecule's structural parameters. The estimated true length of the crucial N=N double bond in azobenzenes, after accounting for thermal vibrations, is between 1.26 and 1.27 Å. iucr.org

The detailed crystallographic data for (E)-2,2'-Dimethylazobenzene is presented in the interactive table below.

| Crystallographic Parameter | Value for (E)-2,2'-Dimethylazobenzene |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂ |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 13.6250 |

| b (Å) | 6.3728 |

| c (Å) | 13.8825 |

| α (°) | 90.00 |

| β (°) | 97.110 |

| γ (°) | 90.00 |

| Volume (ų) | 1196.4 |

| Z (Formula units per cell) | 4 |

The structural analysis of other dimethylazobenzene isomers and derivatives provides valuable insight into the effects of substituent position on crystal packing and molecular conformation. The same study that elucidated the structure of the 2,2'- isomer also determined the crystal structures of (E)-3,3'-Dimethylazobenzene and (E)-4,4'-Dimethylazobenzene. iucr.org

Unlike the 2,2'- isomer, both the 3,3'- and 4,4'- isomers exhibit dynamic disorder in their crystal structures, similar to unsubstituted azobenzene. iucr.org This indicates that placing the methyl groups at the meta (3,3'-) or para (4,4'-) positions does not introduce sufficient steric hindrance to prevent the torsional vibrations that lead to conformational interconversion in the crystal.

Another related derivative, trans-2,2'-Dichloro-4,4'-dimethylazobenzene, has also been analyzed. iucr.org In this molecule, the presence of chloro-substituents at the ortho-positions and methyl groups at the para-positions results in a crystal packing arrangement described as a herring-bone mode. iucr.org

A comparison of the crystallographic data for these derivatives highlights the subtle yet significant influence of substituent placement on the solid-state structure.

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| (E)-2,2'-Dimethylazobenzene | Monoclinic | C2/c | Ordered structure, no disorder observed. iucr.org |

| (E)-3,3'-Dimethylazobenzene | Monoclinic | P2₁/n | Dynamic disorder observed. iucr.org |

| (E)-4,4'-Dimethylazobenzene | Monoclinic | P2₁/a | Dynamic disorder observed. iucr.orgnih.gov |

| trans-2,2'-Dichloro-4,4'-dimethylazobenzene | Monoclinic | P2₁/c | Essentially planar molecule, herring-bone packing. iucr.org |

Theoretical and Computational Investigations of 2,2 Dimethylazobenzene

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for probing the intricacies of 2,2'-Dimethylazobenzene's electronic structure and spectroscopic properties. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular geometries, orbital energies, and electronic transitions.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it a popular choice for studying the ground state properties of molecules like this compound.

Beyond geometry, DFT is also employed to understand the electronic structure, providing insights into the distribution of electrons within the molecule and the energies of its molecular orbitals. This information is crucial for predicting the molecule's reactivity and its interaction with light.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To investigate the excited states and electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of the electronic absorption spectrum.

These calculations yield the excitation energies required to promote an electron from a lower energy orbital to a higher energy one, as well as the oscillator strengths, which are a measure of the probability of these transitions occurring upon light absorption. The calculated spectrum can then be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions. For azobenzene (B91143) derivatives, the key transitions are typically the n → π* and π → π* transitions of the azo chromophore. While general studies on azobenzene derivatives using TD-DFT are common, a specific data table of calculated excitation energies and oscillator strengths for this compound is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic properties and reactivity.

An analysis of the HOMO and LUMO of this compound would reveal the distribution of these orbitals across the molecule. Typically, in azobenzene derivatives, the HOMO is a π-orbital localized on the phenyl rings and the azo bridge, while the LUMO is a π* orbital also associated with the azo group. The energies of these orbitals are influenced by the methyl substituents. A study on a related compound, 2-dimethylaminoethylazide (DMAZ), provides an example of how HOMO and LUMO energies can be calculated. earthlinepublishers.com

| Molecule | HOMO Energy (kJ/mol) | LUMO Energy (kJ/mol) | HOMO-LUMO Gap (kJ/mol) |

|---|---|---|---|

| DMAZ | -602.15 | -91.95 | 510.20 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics simulations are employed to study its dynamic behavior, particularly the photoisomerization process that occurs upon light absorption.

Semiclassical Dynamics Simulation for Photoisomerization Studies

Semiclassical dynamics simulations offer a powerful approach to model the photoisomerization of azobenzene and its derivatives. This method treats the nuclei classically while the electrons are treated quantum mechanically, allowing for the simulation of the molecule's motion on its potential energy surfaces.

A semiclassical dynamics simulation study has been reported for the trans-to-cis photoisomerization of several methyl-substituted azobenzenes, including this compound. researchgate.nettandfonline.com In these simulations, the molecule is excited by a laser pulse, leading to a ππ* excitation. The subsequent dynamics are then followed to observe the isomerization pathway. It was found that this compound follows a rotational path for the trans-to-cis isomerization, where the C-N=N-C dihedral angle changes over time. researchgate.net The study also revealed that the presence and position of the methyl groups significantly affect the isomerization dynamics. The relative time for completing a trans-to-cis isomerization cycle was found to be longer for this compound compared to unsubstituted azobenzene. researchgate.nettandfonline.com

| Compound | Relative Time for trans → cis Isomerization |

|---|---|

| Azobenzene | Fastest |

| 2-Methylazobenzene | Intermediate |

| This compound | Slower |

| 2,6-Dimethylazobenzene (B1198976) | Slowest |

Quantum Mechanics/Molecular Mechanics (QM/MM) Surface Hopping Methods for Excited State Dynamics

To study the excited state dynamics of this compound in a more complex environment, such as in solution or embedded in a polymer matrix, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the photoswitchable molecule (the QM region) is treated with a high level of theory, while the surrounding environment (the MM region) is treated with a simpler, classical force field.

Surface hopping methods are then used to simulate the non-adiabatic transitions between different electronic states (e.g., from an excited state back to the ground state). This allows for the investigation of how the environment influences the photoisomerization quantum yields and relaxation pathways. While the application of QM/MM surface hopping methods to azobenzene and its derivatives is a well-established technique, specific studies focusing on the excited state dynamics of this compound using this approach were not identified in the surveyed literature. However, the methodology provides a powerful framework for future investigations into the behavior of this molecule in realistic environments.

Conformational Dynamics in Explicit Solvent Environments

The study of this compound's conformational dynamics in explicit solvent environments provides critical insights into how solute-solvent interactions govern its structural flexibility and isomerization pathways. Molecular dynamics (MD) simulations that explicitly model individual solvent molecules offer a more realistic and detailed description compared to implicit solvent models. nist.gov These simulations reveal that the solvent environment is not a passive medium but actively participates in the molecule's dynamic behavior through effects like viscosity, hydrogen bonding, and dielectric screening. nih.govrsc.org

For azobenzene derivatives, the surrounding solvent molecules can influence the rate of isomerization by exerting frictional forces on the rotating phenyl rings. arxiv.org In the case of this compound, the presence of bulky methyl groups in the ortho positions introduces significant steric hindrance. This steric clash is expected to be exacerbated in explicit solvent environments, where solvent molecules can further restrict the conformational space available for the methyl and phenyl groups to reorient during the E/Z isomerization process.

Potential Energy Surface Mapping

The photoisomerization of this compound, like other azobenzene derivatives, is fundamentally governed by the topology of its ground (S₀) and excited state (S₁ and S₂) potential energy surfaces (PES). nih.gov Computational chemistry provides essential tools to map these surfaces and elucidate the mechanisms of the E (trans) to Z (cis) switching and its reverse process. The two primary proposed mechanisms for azobenzene isomerization are rotation around the N=N double bond and inversion (or in-plane bending) of one of the C-N=N angles. nih.govnycu.edu.tw

Ground State (S₀) and Triplet State (T₁) Pathways: On the ground state surface, the thermal Z→E isomerization is a key process. Theoretical investigations on related photoswitches have shown that this can occur via several pathways, including rotation and inversion on the singlet (S₀) surface, as well as pathways involving intersystem crossing to the triplet (T₁) state. nih.gov For the rotational pathway, the molecule twists around the central N=N bond, passing through a high-energy transition state. The inversion pathway involves a more linear C-N=N geometry in its transition state. nih.gov Calculations on similar systems suggest that the triplet pathway, which involves crossing from the S₀ to the T₁ surface, can be energetically favorable compared to the purely singlet rotational pathway. nih.gov The presence of ortho-methyl groups in this compound introduces steric repulsion that can significantly alter the relative energies of these transition states compared to unsubstituted azobenzene.

Excited State (S₁ and S₂) Pathways: Photoisomerization is initiated by excitation to an electronically excited state, typically the S₁ (n→π) or S₂ (π→π) state. nih.gov Upon photoexcitation, the molecule evolves on the excited-state PES, seeking a pathway for rapid, non-radiative decay back to the ground state. This decay often occurs at a conical intersection (CI), a point where the potential energy surfaces of two electronic states become degenerate, providing an efficient funnel for relaxation. nycu.edu.tw

For azobenzene, calculations have shown that after excitation to the S₁ state, the molecule can proceed along a nearly barrierless rotational pathway to a CI, facilitating ultrafast isomerization. nih.govnycu.edu.tw The inversion pathway on the S₁ surface, in contrast, often involves a significant energy barrier, making it a less favorable channel for decay. nycu.edu.tw The specific topology of the S₁ PES, particularly the slope leading away from the Franck-Condon region towards the CI, determines the speed and efficiency of the isomerization. uhasselt.be For this compound, the steric hindrance from the methyl groups is expected to modify the landscape of the excited-state PES, potentially favoring one isomerization pathway over another and influencing the quantum yields of the photoswitching process.

Computational Prediction of Spectroscopic Properties

Computational spectroscopy is a powerful tool for predicting and interpreting the experimental spectra of molecules like this compound. unibo.it By employing quantum chemical methods, it is possible to simulate various spectroscopic properties, providing detailed information about the molecule's electronic and geometric structure.

The electronic absorption spectrum of this compound, like its parent compound, is characterized by two main absorption bands in the UV-visible region. These correspond to the S₀→S₁ (n→π) and S₀→S₂ (π→π) electronic transitions. nih.gov Time-dependent density functional theory (TD-DFT) is a widely used method for simulating these spectra. researchgate.net

The n→π* transition is formally dipole-forbidden and thus appears as a weak absorption band in the visible region. uhasselt.be The π→π* transition is dipole-allowed, resulting in a strong absorption band in the UV region. nih.gov The accuracy of simulated spectra depends heavily on the chosen functional and basis set. sns.it Furthermore, including solvent effects, often through models like the Conductor-like Screening Model (COSMO) or by coupling QM calculations with molecular dynamics (QM/MM), generally improves the agreement with experimental values by accounting for solvatochromic shifts. researchgate.netnih.gov

Simulations based on QM/MM molecular dynamics provide a sophisticated approach by averaging over an ensemble of structures, which can reproduce the shape and width of absorption bands more accurately than calculations based on a single optimized geometry. nih.gov For ortho-substituted azobenzenes, theoretical studies predict shifts in the absorption maxima relative to the unsubstituted molecule due to electronic and steric effects of the substituents.

Table 1: Representative Simulated Electronic Absorption Data for Azobenzene Derivatives This table presents typical calculated values for azobenzene and its derivatives to illustrate the expected spectral regions. Actual values for this compound may vary based on the computational method and solvent model.

| Compound | Transition | Calculated λmax (nm) | Oscillator Strength (f) | Computational Method |

|---|---|---|---|---|

| E-Azobenzene | n→π | ~430-450 | ~0.001 | TD-DFT/B3LYP |

| E-Azobenzene | π→π | ~320-340 | ~0.5-0.6 | TD-DFT/B3LYP |

| Z-Azobenzene | n→π | ~420-440 | ~0.003 | TD-DFT/CAM-B3LYP |

| Z-Azobenzene | π→π | ~270-290 | ~0.1-0.2 | TD-DFT/CAM-B3LYP |

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation and assignment of experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a standard approach for predicting ¹H and ¹³C chemical shifts. researchgate.net Calculations are performed on the optimized molecular geometry, and the resulting absolute shieldings are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). uwec.edu

For this compound, calculations would predict distinct signals for the aromatic protons and carbons, as well as for the methyl groups. The chemical shifts of the aromatic nuclei are sensitive to the electronic environment and the steric compression caused by the ortho-methyl groups, which can lead to shifts compared to unsubstituted azobenzene.

Table 2: Representative Calculated NMR Chemical Shifts (δ) in ppm These are illustrative values based on general knowledge of similar aromatic compounds. Specific calculations for this compound are required for precise predictions.

| Nucleus | Environment | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 8.0 |

| ¹H | Methyl (CH₃) | 2.0 - 2.5 |

| ¹³C | Aromatic (C-N) | 145 - 155 |

| ¹³C | Aromatic (C-H) | 120 - 140 |

| ¹³C | Methyl (CH₃) | 15 - 25 |

Vibrational Frequencies: Computational methods can also predict the vibrational frequencies that correspond to the peaks in infrared (IR) and Raman spectra. nih.gov These calculations are typically performed within the harmonic approximation, where the second derivatives of the energy with respect to atomic displacements are computed. nih.gov The resulting frequencies often require scaling by an empirical factor to better match experimental anharmonic frequencies. nih.gov

Key vibrational modes for this compound include N=N stretching, C-N stretching, C-H stretching of the aromatic and methyl groups, and various aromatic ring deformation modes. uni-rostock.de The calculated frequencies and their corresponding atomic motions (normal modes) allow for a detailed assignment of the experimental vibrational spectrum. uni-rostock.de

Table 3: Selected Calculated Harmonic Vibrational Frequencies (cm⁻¹) for this compound Values are representative and depend on the level of theory. An appropriate scaling factor should be applied for comparison with experimental data.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2900 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N=N Stretch | 1400 - 1500 |

| C-N Stretch | 1100 - 1200 |

Mechanistic Organic Chemistry and Reactivity of 2,2 Dimethylazobenzene

Photochemical Rearrangement Reactions

The study of the photochemical reactions of 2,2'-dimethylazobenzene and its related compounds reveals complex rearrangement and cyclization pathways upon irradiation. These reactions are influenced by the solvent, the presence of acidic conditions, and the specific substitution pattern of the azobenzene (B91143) core.

Photochemical Cyclodehydrogenation to Benzo[c]cinnolines from Dimethylazobenzenes

The photochemical irradiation of this compound in a strongly acidic medium, such as 22N sulfuric acid, induces an intramolecular cyclodehydrogenation reaction to form substituted benzo[c]cinnoline. This reaction is a characteristic transformation for many aromatic azo compounds, leading to the formation of a more complex heterocyclic ring system. The primary product expected from the cyclization of this compound is 4,7-dimethylbenzo[c]cinnoline. The reaction proceeds through an excited state of the protonated cis-azo compound, which facilitates the ring closure.

The general mechanism for this type of reaction is believed to involve a photo-induced disproportionation, which can also lead to the formation of rearrangement products corresponding to those from the respective hydrazo compound.

Elimination of Methyl Substituents during Cyclization Processes

A notable observation during the photochemical cyclodehydrogenation of this compound is the formation of not only the expected 4,7-dimethylbenzo[c]cinnoline but also a significant amount of 4-methylbenzo[c]cinnoline (B95863). ebsco.com The formation of the latter product indicates that the cyclization process can occur with the concurrent elimination of one of the methyl substituents. ebsco.com

This elimination of a methyl group is a significant finding, as it demonstrates a more complex reactivity pattern than a simple cyclization. The mechanism likely involves a step where the methyl group is ejected from the ring position involved in the new bond formation. This observation is not unique to this compound, as similar eliminations have been noted for other methyl-substituted azobenzenes, such as 2-methylazobenzene, which yields both 4-methylbenzo[c]cinnoline and the parent benzo[c]cinnoline. ebsco.com

| Starting Compound | Major Product(s) | Minor/Anomalous Product(s) |

|---|---|---|

| This compound | 4,7-Dimethylbenzo[c]cinnoline | 4-Methylbenzo[c]cinnoline |

| 2-Methylazobenzene | 4-Methylbenzo[c]cinnoline | Benzo[c]cinnoline |

| 3-Methylazobenzene | Mixture of 1- and 3-methylbenzo[c]cinnolines | |

| 4-Methylazobenzene | 2-Methylbenzo[c]cinnoline |

Electrochemical Reduction Mechanisms

The electrochemical reduction of aromatic azo compounds like this compound is a well-established process, though specific studies detailing the precise electrochemical parameters for this compound are not extensively documented. However, the general mechanism for this class of compounds provides a strong framework for understanding its behavior.

Azo Group Reduction Pathways to Hydrazo and Amine Species

In aprotic media, the electrochemical reduction of aromatic azo compounds typically proceeds in two distinct one-electron steps. utexas.edu The initial step is the reversible reduction of the azo group (-N=N-) to a stable anion radical. This is followed by a second one-electron transfer to form a dianion. This dianion is a reactive species that undergoes subsequent chemical reactions.

The general reduction pathway can be summarized as follows:

Ar-N=N-Ar + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar Ar-NH-NH-Ar + 2e⁻ + 2H⁺ → 2 Ar-NH₂

pH Dependence of Electrochemical Processes

The electrochemical reduction of azo compounds is highly dependent on the pH of the solution. The half-wave potentials (E₁/₂) or peak potentials (Ep) for the reduction of the azo group typically shift to more negative (cathodic) values as the pH increases. This is because protons are consumed in the reduction process, as shown in the equations above.

In acidic solutions, the reduction generally occurs at less negative potentials. As the solution becomes more alkaline, a greater potential is required to drive the reduction due to the lower availability of protons. This relationship between potential and pH is a hallmark of proton-coupled electron transfer reactions. The specific mechanism, such as whether the process involves sequential or concerted electron and proton transfers, can be influenced by the pH. For instance, in some cases, a single two-electron wave observed in acidic media may split into two separate one-electron waves in alkaline media.

| pH Range | Proton Availability | Reduction Potential | General Observation |

|---|---|---|---|

| Acidic (Low pH) | High | Less Negative | Reduction is facilitated. Often a single 2e⁻ wave. |

| Neutral to Alkaline (High pH) | Low | More Negative | Reduction is hindered. May observe splitting of waves. |

Adsorption Phenomena in Electrode Reactions

The electrochemical behavior of azobenzene derivatives, including this compound, is significantly influenced by their adsorption at the electrode-solution interface. Studies on various substituted azobenzenes reveal that these compounds tend to adsorb onto the electrode surface, which can affect the kinetics and mechanism of electron transfer reactions. The reduction of the azo group is a key process, and its characteristics are dependent on factors such as the pH of the supporting electrolyte and the nature of the electrode.

For instance, the electrochemical reduction of a related compound, 3-allyl-4-hydroxy-3'-4'-dimethylazobenzene, at a hanging mercury drop electrode (HMDE) demonstrates a pH-dependent mechanism. researchgate.net In acidic media, the reduction of the azo group typically involves a four-electron transfer, leading to the cleavage of the N=N bond to form two primary amine groups. researchgate.netresearchgate.net As the pH increases into neutral and basic ranges, the process transitions to a two-electron reduction, yielding the corresponding hydrazo compound. researchgate.netresearchgate.net This pH dependence is characterized by a shift in peak potentials to more negative values with increasing pH, indicating the involvement of protons in the electrode reaction. researchgate.netnih.gov

While specific studies detailing the adsorption of this compound are not extensively available, the general behavior of azobenzenes involves adsorption that can be studied using techniques like cyclic voltammetry and polarography. nih.govrsc.org The amount of adsorbed substance on the electrode surface can be determined, and this factor is crucial for accurately calculating kinetic parameters such as standard rate constants. nih.gov The adsorption process itself is influenced by the molecular structure, the solvent, and the electrode material, with studies often employing mercury or noble metal surfaces like gold. nih.govacs.org It is proposed that the electrode reaction for this compound follows a similar pH-dependent pathway, where the molecule first adsorbs onto the electrode surface, followed by a stepwise electron and proton transfer to reduce the azo linkage.

Oxidation Reactions

The oxidation of this compound provides a direct route to synthesize its corresponding azoxy derivative, 2,2'-Dimethylazoxybenzene. This conversion is effectively achieved using peracetic acid, which can be generated in situ by reacting hydrogen peroxide with glacial acetic acid. cdnsciencepub.com

The reaction involves the electrophilic attack of peracetic acid on one of the nitrogen atoms of the azo bridge. However, the oxidation of this compound presents notable difficulty compared to its isomers (3,3'- and 4,4'-dimethylazobenzene). This challenge is attributed to the steric hindrance imposed by the methyl groups located at the ortho positions (2 and 2') to the azo linkage. cdnsciencepub.com These bulky groups physically impede the approach of the oxidizing agent to the nitrogen atoms. Consequently, forcing conditions, such as using a large excess of hydrogen peroxide, are necessary to achieve a good yield of 2,2'-Dimethylazoxybenzene. cdnsciencepub.com Despite the steric challenges, the method is effective, providing very good yields when appropriate conditions are applied. Prolonged oxidation times or elevated temperatures can lead to decomposition and lower the yield of the desired azoxybenzene (B3421426). cdnsciencepub.com

Table 1: Peracetic Acid Oxidation of Dimethylazobenzenes

| Compound | Oxidizing Agent | Key Observation | Product |

|---|---|---|---|

| This compound | Peracetic Acid (H₂O₂ in Glacial Acetic Acid) | Difficult to oxidize due to steric hindrance; requires a great excess of H₂O₂. | 2,2'-Dimethylazoxybenzene |

| 3,3'-Dimethylazobenzene | Peracetic Acid | Readily oxidized. | 3,3'-Dimethylazoxybenzene |

| 4,4'-Dimethylazobenzene | Peracetic Acid | Readily oxidized. | 4,4'-Dimethylazoxybenzene |

Stereochemical Aspects of Reactivity

The stereochemistry of this compound is fundamentally dictated by the steric repulsion between the ortho-methyl groups and the azo bridge. In an ideal, unsubstituted azobenzene molecule, the two phenyl rings can adopt a nearly coplanar trans-conformation to maximize π-system conjugation. However, in this compound, the presence of the methyl groups in the ortho positions forces the phenyl rings to twist out of this plane.

This deviation from planarity is a classic example of steric hindrance. The resulting non-coplanar structure minimizes the steric strain that would arise from the spatial overlap of the methyl groups and the azo nitrogen atoms. The degree of this distortion can be quantified by a total deformation angle, which has been calculated to be 23° for this compound. cdnsciencepub.com This angle represents the extent to which the two rings are twisted relative to each other. The impact of substituent size is evident when comparing this compound to 2,2'-diethylazobenzene, where the bulkier ethyl groups lead to an even greater deformation angle of 33°. cdnsciencepub.com

This loss of coplanarity has direct consequences on the electronic properties of the molecule. The reduced overlap between the π-orbitals of the phenyl rings and the azo group leads to inhibited conjugation. This is observable in the molecule's ultraviolet spectrum, which shows a hypsochromic (blue) shift in the main conjugation band (K-band) upon oxidation to 2,2'-dimethylazoxybenzene. cdnsciencepub.com The insertion of the coordinated oxygen atom further increases steric strain, enhancing the non-coplanarity. cdnsciencepub.com

Table 2: Effect of Ortho-Substituents on Molecular Coplanarity

| Compound | Calculated Deformation Angle | Reference |

|---|---|---|

| This compound | 23° | cdnsciencepub.com |

| 2,2'-Diethylazobenzene | 33° | cdnsciencepub.com |

Advanced Derivatives and Molecular Engineering of 2,2 Dimethylazobenzene

Design and Synthesis of Substituted 2,2'-Dimethylazobenzene Architectures

The synthesis of substituted this compound derivatives allows for the precise tuning of their electronic and photophysical properties. This is achieved by introducing various functional groups and by constructing more complex molecular systems.

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the aromatic rings of azobenzene (B91143) derivatives significantly influences their electronic structure and, consequently, their photochromic behavior. mdpi.comstudypug.com EWGs, such as nitro (-NO2), cyano (-CN), and carboxyl (-COOH) groups, pull electron density away from the aromatic system, while EDGs, like hydroxyl (-OH), amino (-NH2), and alkyl (-R) groups, push electron density into the system. studypug.com These substitutions can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption spectra and the kinetics of photoisomerization. researchgate.net For instance, the presence of an electron-donating group can increase the electron density in the molecule, making the nucleophilic center more electron-rich. studypug.com Conversely, an electron-withdrawing group can make an electrophilic center more electron-deficient. studypug.com

Spectroscopic analysis of meta-functionalized azobenzenes has shown that the incorporation of electron-withdrawing units can significantly influence the absorption spectra of both E and Z isomers, whereas electron-donating functionalities tend to lead to more subtle changes. mdpi.com The thermal relaxation process from the Z to the E isomer has been observed to be slower in azobenzenes functionalized with electron-withdrawing groups compared to their counterparts with electron-donating or alkyl groups. mdpi.com Specifically, at 25 °C, the half-life for the Z-to-E isomerization was found to be longer for an azobenzene with a carboxy methyl substituent (an EWG) compared to those with methyl or methoxy (B1213986) substituents (EDGs). mdpi.com

| Substituent Type | Example Group | Effect on Electron Density | Impact on Z-to-E Isomerization Rate |

| Electron-Withdrawing | -CO2Me | Decreases | Slower |

| Alkyl (Reference) | -Me | Neutral | Baseline |

| Electron-Donating | -OMe | Increases | Faster |

This table illustrates the general effects of different substituent types on the properties of azobenzene derivatives.

A notable advancement in the design of this compound derivatives is the incorporation of atoms capable of forming intramolecular coordination bonds. An example of this is the synthesis of (E)-4,4′-dimethyl-2,2′-disilylazobenzenes. rsc.orgrsc.org In these molecules, the introduction of silyl (B83357) groups at the 2 and 2' positions allows for the formation of a coordination bond between the nitrogen atom of the azo group and the silicon atom (N⋯Si). rsc.orgrsc.org This double intramolecular N⋯Si coordination has been confirmed through X-ray crystallographic analysis and 29Si NMR spectroscopy. rsc.orgrsc.orgnih.gov

This intramolecular coordination has a profound effect on the photophysical properties of the molecule. Unlike most azobenzenes, which are non-fluorescent, certain (E)-2,2′-bis(trifluorosilyl)azobenzene derivatives with N⋯Si coordination exhibit yellow-green fluorescence at room temperature. rsc.orgnih.gov This is attributed to the fact that the double N⋯Si coordination, along with the presence of methyl and trifluorosilyl groups, lowers the energy of the n and π* orbitals. rsc.orgnih.gov This change in orbital energies leads to the lowest singlet excitation energy state being an allowed π,π* transition, rather than the typically forbidden n,π* transition seen in other azobenzenes. rsc.orgnih.gov Despite the rigidity conferred by the N⋯Si coordination, it is weak enough to be cleaved upon photoexcitation, allowing the molecule to undergo photoisomerization to the non-fluorescent (Z)-isomer. rsc.orgrsc.orgnih.gov This unique feature makes these compounds photoisomerizable fluorophores, where the fluorescence can be turned on and off with light. rsc.orgrsc.orgnih.gov

| Derivative | Coordination | Fluorescence | Photoisomerization |

| (E)-4,4′-Dimethyl-2,2′-bis(trifluorosilyl)azobenzene | Double N⋯Si | Yes | Yes |

| Typical Azobenzenes | None | No | Yes |

This table compares the properties of a this compound derivative with intramolecular N⋯Si coordination to those of typical azobenzenes.

Multi-chromophoric systems, which contain multiple light-absorbing units, can exhibit unique photophysical properties arising from the interactions between the individual chromophores. nih.gov These systems are of interest for applications in light-harvesting and the development of molecular-scale devices. nih.gov The incorporation of azobenzene units into such systems allows for the creation of materials whose properties can be controlled by light.

Structure-Property Relationship Studies

Understanding the relationship between the molecular structure of this compound derivatives and their properties is crucial for the rational design of new materials with desired functionalities.

The kinetics of the photoisomerization process in azobenzene derivatives are highly dependent on their molecular structure. nsf.goved.govnih.gov The rate of both the light-induced trans-to-cis isomerization and the thermal or light-induced cis-to-trans back isomerization can be tuned by altering the substituents on the aromatic rings. researchgate.netrsc.orgresearchgate.net